Cas no 85535-56-4 (tert-Butyl (6-amino-6-oxohexyl)carbamate)

Tert-Butyl (6-amino-6-oxohexyl)carbamate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a terminal amide functionality. This compound is valuable in peptide synthesis and organic chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective deprotection under mild acidic conditions. The 6-amino-6-oxohexyl moiety provides a versatile linker for further functionalization or conjugation. Its stability under basic conditions and compatibility with standard coupling reagents make it a practical intermediate for constructing complex molecules. The product is typically characterized by high purity, ensuring reliable performance in synthetic applications.
tert-Butyl (6-amino-6-oxohexyl)carbamate structure
85535-56-4 structure
Product Name:tert-Butyl (6-amino-6-oxohexyl)carbamate
CAS No:85535-56-4
MF:C11H22N2O3
MW:230.303983211517
CID:2092920
PubChem ID:86056317
Update Time:2025-05-19

tert-Butyl (6-amino-6-oxohexyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (6-amino-6-oxohexyl)carbamate
    • tert-Butyl(6-amino-6-oxohexyl)carbamate
    • BS-50159
    • CS-0197454
    • 6-Amino-1-(Boc-amino)-6-oxohexane
    • E78760
    • 85535-56-4
    • TERT-BUTYL N-(5-CARBAMOYLPENTYL)CARBAMATE
    • SCHEMBL7977069
    • tert-butyl N-(6-amino-6-oxohexyl)carbamate
    • AKOS024464795
    • t-Butyl (6-amino-6-oxohexyl)carbamate
    • MFCD24466641
    • MDL: MFCD24466641
    • Inchi: 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15)
    • InChI Key: WPLUCEZCNAKZPL-UHFFFAOYSA-N
    • SMILES: O(C(NCCCCCC(N)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 230.16304257g/mol
  • Monoisotopic Mass: 230.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 9
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 81.4Ų

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tert-Butyl (6-amino-6-oxohexyl)carbamate Related Literature

Additional information on tert-Butyl (6-amino-6-oxohexyl)carbamate

Research Brief on tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4): Recent Advances and Applications

In recent years, the compound tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its carbamate and amide functionalities, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in drug discovery and development. Recent studies have explored its applications in peptide synthesis, prodrug design, and as a building block for novel therapeutic agents. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its potential and current utilization in the pharmaceutical industry.

A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of tert-Butyl (6-amino-6-oxohexyl)carbamate in the synthesis of peptide-based inhibitors targeting proteases involved in cancer progression. The researchers utilized this compound as a key intermediate to introduce a protected amino group, facilitating the subsequent coupling reactions required for peptide elongation. The study demonstrated that the tert-butyloxycarbonyl (Boc) protecting group in the compound provided excellent stability under acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The resulting inhibitors showed promising activity against matrix metalloproteinases (MMPs), with IC50 values in the nanomolar range.

Another significant application of tert-Butyl (6-amino-6-oxohexyl)carbamate was reported in a 2022 study focusing on prodrug development for neurodegenerative diseases. The compound's ability to act as a linker between a drug molecule and a targeting moiety was exploited to enhance blood-brain barrier (BBB) penetration. Researchers conjugated the carbamate group to a neuroprotective agent, leveraging the compound's hydrolytic stability to ensure controlled release in the central nervous system (CNS). This approach resulted in a 40% increase in bioavailability compared to the parent drug, underscoring the compound's utility in CNS-targeted therapies.

Recent advancements in synthetic methodologies have also expanded the accessibility of tert-Butyl (6-amino-6-oxohexyl)carbamate. A 2023 publication in Organic Letters described a novel one-pot synthesis route starting from commercially available 6-aminohexanoic acid. The optimized procedure achieved an 85% yield with minimal byproducts, addressing previous challenges related to purification and scalability. This development is particularly relevant for industrial-scale production, where cost-efficiency and reproducibility are critical.

In addition to its synthetic applications, tert-Butyl (6-amino-6-oxohexyl)carbamate has been investigated for its potential in bioconjugation strategies. A 2023 study in Bioconjugate Chemistry explored its use in the site-specific modification of antibodies for targeted drug delivery. The compound's amino and carbonyl groups enabled efficient coupling to lysine residues on antibodies, resulting in homogeneous antibody-drug conjugates (ADCs) with improved therapeutic indices. This research opens new avenues for precision medicine, particularly in oncology.

Despite these advancements, challenges remain in the widespread adoption of tert-Butyl (6-amino-6-oxohexyl)carbamate. Issues such as regioselectivity in conjugation reactions and the need for greener synthetic protocols are areas of ongoing research. Future studies are expected to focus on optimizing reaction conditions and exploring new derivatives with enhanced properties. Overall, the compound's versatility and proven efficacy in multiple applications position it as a valuable tool in chemical biology and pharmaceutical research.

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